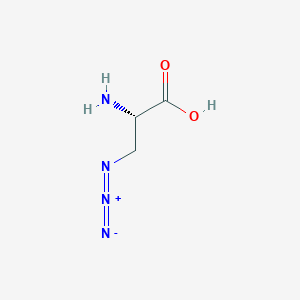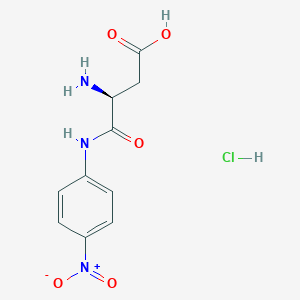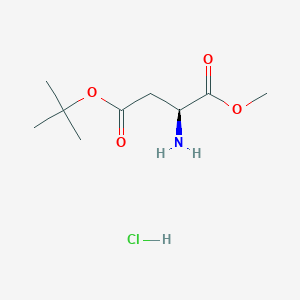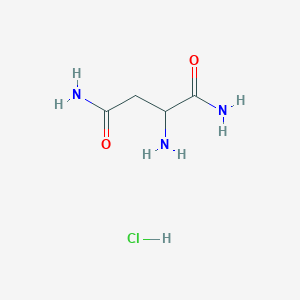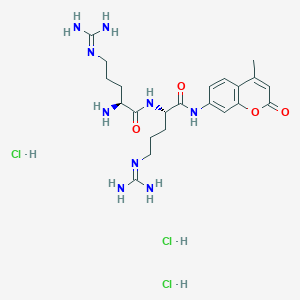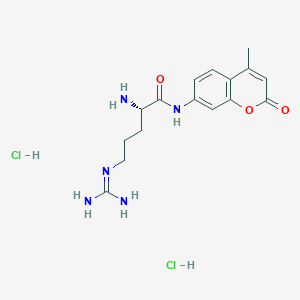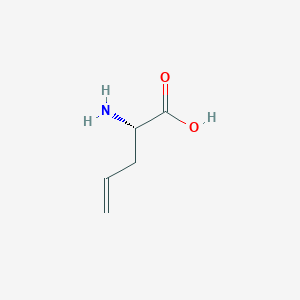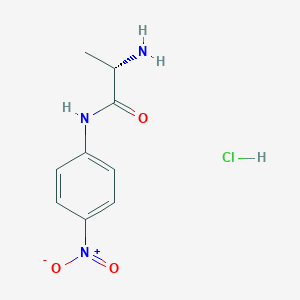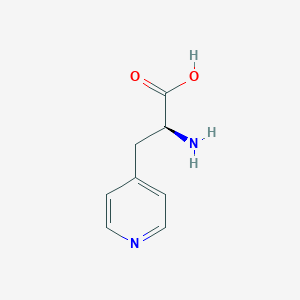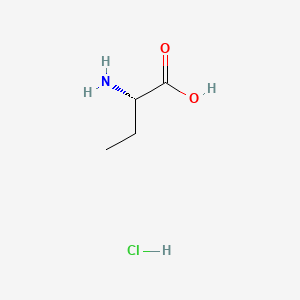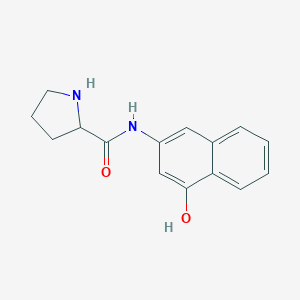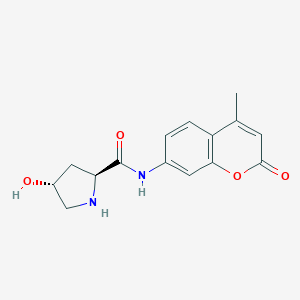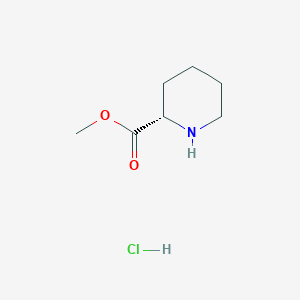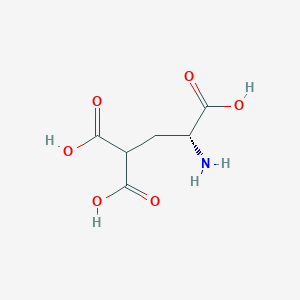
γ-羧基-D-谷氨酸
描述
A-Carboxy-D-glutamic acid is a chiral amino acid derivative with three carboxyl groups and one amino group
科学研究应用
A-Carboxy-D-glutamic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
Target of Action
Gamma-Carboxy-D-glutamic acid, also known as (3R)-3-aminopropane-1,1,3-tricarboxylic acid or (2S)-2-azaniumyl-3-pyridin-3-ylpropanoate, primarily targets proteins involved in blood coagulation and bone metabolism . These include Prothrombin , Factor X , Factor IX , and Factor VII in the coagulation cascade, and Osteocalcin and Bone-Gla protein in bone metabolism . These proteins require gamma-carboxyglutamic acid for their proper functioning .
Mode of Action
Gamma-Carboxy-D-glutamic acid is synthesized by the post-translational modification of glutamic acid residues . This reaction is catalyzed by a hepatic carboxylase, which requires reduced vitamin K, oxygen, and carbon dioxide . The unique metal binding properties of gamma-carboxyglutamic acid confer metal binding character to the proteins into which it is incorporated . In prothrombin, gamma-carboxyglutamic acid residues bound to metal ions participate as an intramolecular non-covalent bridge to maintain protein conformation . Additionally, these amino acids participate in the calcium-dependent molecular assembly of proteins on membrane surfaces through intermolecular bridges involving gamma-carboxyglutamic acid and metal ions .
Biochemical Pathways
Gamma-Carboxy-D-glutamic acid plays a crucial role in the coagulation cascade and bone metabolism . In the coagulation cascade, it is involved in the activation of various clotting factors, which are essential for blood clotting . In bone metabolism, it is a component of proteins such as osteocalcin and Bone-Gla protein, which are involved in bone formation and mineralization .
Pharmacokinetics
It is known that the synthesis of gamma-carboxy-d-glutamic acid involves the post-translational modification of glutamic acid residues, a process that requires reduced vitamin k, oxygen, and carbon dioxide . The exact absorption, distribution, metabolism, and excretion (ADME) properties of this compound and their impact on its bioavailability remain to be elucidated.
Result of Action
The action of gamma-Carboxy-D-glutamic acid results in the activation of certain proteins, particularly those involved in blood coagulation and bone metabolism . This activation is crucial for the proper functioning of these proteins and, consequently, for the processes of blood clotting and bone formation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of gamma-Carboxy-D-glutamic acid. For instance, the availability of reduced vitamin K, oxygen, and carbon dioxide is essential for the synthesis of gamma-Carboxy-D-glutamic acid . Furthermore, the presence of metal ions is necessary for the functioning of proteins that incorporate gamma-Carboxy-D-glutamic acid . Therefore, conditions that affect the availability of these factors can potentially influence the action of gamma-Carboxy-D-glutamic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of A-Carboxy-D-glutamic acid can be achieved through several methods. One common approach involves the enantioselective introduction of amino and carboxyl groups to a suitable precursor. For example, the use of asymmetric synthesis techniques, such as chiral pool synthesis or catalytic asymmetric hydrogenation, can yield the desired enantiomer with high purity .
Industrial Production Methods
Industrial production of A-Carboxy-D-glutamic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products .
化学反应分析
Types of Reactions
A-Carboxy-D-glutamic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to alcohols under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxyl groups may produce alcohols .
相似化合物的比较
Similar Compounds
(2S,3R)-3-amino-2-hydroxydecanoic acid: Another chiral amino acid derivative with similar structural features.
1,2,4-triazole-containing compounds:
Pyrimidines: Aromatic heterocyclic compounds with similar pharmacological effects.
Uniqueness
A-Carboxy-D-glutamic acid is unique due to its specific arrangement of carboxyl and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
IUPAC Name |
(3R)-3-aminopropane-1,1,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBYWPGGCSDKFX-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426426 | |
| Record name | gamma-Carboxy-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64153-47-5 | |
| Record name | gamma-Carboxy-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


